6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine
Description
Properties
CAS No. |
1643854-27-6 |
|---|---|
Molecular Formula |
C6H4BrN3S |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thio Intermediate Formation via Potassium O-Ethyl Dithiocarbonate
A foundational step in thiazolo[4,3-b]pyridine synthesis involves the generation of thio intermediates. As demonstrated in analogous systems, potassium O-ethyl dithiocarbonate mediates the formation of thiol–thione tautomers, which are critical precursors for cyclization. For instance, treatment of halogenated pyridine derivatives with this reagent under anhydrous conditions yields thio intermediates such as 11a–c , which exist in equilibrium between thiol and thione forms. This step avoids the need for toxic thiolating agents and ensures compatibility with subsequent transformations.
Cyclization and Sulfur Removal
Cyclization of thio intermediates into the thiazolo[4,3-b]pyridine framework is achieved through iron-mediated sulfur elimination. In a representative procedure, iron powder in acetic acid selectively reduces the thione group while facilitating ring closure. This method circumvents traditional alkylation–oxidation–reduction sequences, streamlining the synthesis and improving yields (up to 72% for related thiazolo[4,5-b]pyridines). The resulting thiazolo[4,3-b]pyridine core is halogenated at position 6 via subsequent bromination or through the use of pre-brominated precursors.
Bromination Strategies for Position 6
Direct Electrophilic Bromination
Direct bromination of the thiazolo[4,3-b]pyridine core employs electrophilic agents such as bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions must be carefully optimized to avoid over-bromination or decomposition. For example, in analogous triazolo[1,5-a]pyridine systems, bromination at elevated temperatures (80–100°C) in chlorinated solvents achieves mono-substitution with >85% regioselectivity. However, the electron-deficient nature of the thiazolo[4,3-b]pyridine ring may necessitate Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity.
Use of Brominated Precursors in Early Synthesis Stages
An alternative strategy involves incorporating bromine at the pyridine stage prior to thiazole ring formation. For example, 3,5-dibromo-4-methylpyridine derivatives serve as starting materials in Negishi coupling reactions, where a nickel catalyst facilitates cross-coupling with methyl zinc reagents to install substituents. This approach ensures precise bromine placement and minimizes side reactions during later stages.
Introduction of the Amine Group at Position 3
Nitration and Reduction Approaches
The 3-amine group is introduced via nitration followed by catalytic hydrogenation. Nitration of the thiazolo[4,3-b]pyridine core using fuming nitric acid at low temperatures (–10°C to 0°C) yields the nitro derivative, which is subsequently reduced to the amine using Pd/C or Raney nickel under hydrogen atmosphere. This method provides moderate yields (50–65%) but requires stringent control over reaction parameters to prevent ring opening.
Direct Nucleophilic Substitution
Direct amination leverages the reactivity of halogenated intermediates. For instance, 6-bromo-3-iodo-thiazolo[4,3-b]pyridine undergoes nucleophilic substitution with aqueous ammonia or ammonium hydroxide at elevated pressures (5–10 bar) to afford the 3-amine derivative. Copper(I) iodide or palladium catalysts enhance reaction efficiency, achieving yields of 70–80%.
Reaction Optimization and Scalability Considerations
Catalytic Systems and Reaction Conditions
Nickel- and palladium-based catalysts dominate cross-coupling steps, with NiCl₂(dppp) proving effective in Negishi couplings for methyl group installation. For reductions, B(C₆F₅)₃-catalyzed reactions with ammonia borane in toluene enable selective thiazole reduction without disrupting bromine substituents. Temperature optimization (45–80°C) balances reaction rate and byproduct formation.
Purification and Isolation Techniques
Chromatographic purification on silica gel remains standard, though crystallization from ethanol/water mixtures improves scalability. For example, 6-bromo-thiazolo[4,3-b]pyridin-3-amine crystallizes as a white solid with >98% purity after recrystallization.
Comparative Analysis of Synthetic Pathways
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Thio Intermediate Route | Dithiocarbonate cyclization, Fe reduction | 65–72% | Scalable, avoids toxic reagents | Multi-step, moderate yields |
| Direct Bromination | Electrophilic Br₂, FeCl₃ catalyst | 50–60% | Simple, fewer steps | Over-bromination risk |
| Nitration/Reduction | HNO₃ nitration, H₂ reduction | 50–65% | Reliable for amine installation | Harsh conditions, byproduct formation |
| Nucleophilic Substitution | NH₃ substitution, CuI catalyst | 70–80% | High efficiency | Requires high-pressure equipment |
Chemical Reactions Analysis
Types of Reactions
6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo-pyridines, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine has the following chemical properties:
- Molecular Formula : C6H5BrN4S
- Molecular Weight : 213.03 g/mol
- CAS Number : 1019918-41-2
- SMILES Notation : NC1=NC(=C(S1)C=C2C=CC(=N2)Br)N=C(N)N
These properties contribute to its reactivity and potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridine have been shown to inhibit tumor cell proliferation by targeting specific pathways involved in cancer growth.
Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The incorporation of bromine enhances the compound's lipophilicity, improving cellular uptake and efficacy against various cancer types .
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. Its thiazole ring structure is known to enhance antibacterial activity.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain phosphodiesterases (PDEs), which are critical in various signaling pathways.
Case Study Example :
Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that this compound selectively inhibited PDE1A and PDE1B isoforms over others. This selectivity is crucial for developing treatments for conditions like hypertension and chronic kidney disease .
Pharmaceutical Development
The pharmaceutical industry is exploring the use of this compound in developing new medications. Its ability to modulate biological pathways makes it a candidate for treating diseases such as:
- Hypertension
- Chronic kidney disease
- Certain cancers
Mechanism of Action
The mechanism of action of 6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological activities. For example, it has been reported to act as a histamine H3 receptor antagonist .
Comparison with Similar Compounds
Triazolo Analogues
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine replaces the thiazole ring with a triazole, introducing an additional nitrogen atom. However, biological data for this analogue remain unreported, limiting direct comparison .
Oxazolo Analogues
The oxazolo variant (6-bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine) substitutes sulfur with oxygen, reducing lipophilicity (logP ≈ 1.2 vs. 2.1 for thiazolo) due to oxygen’s electronegativity. This may enhance aqueous solubility but could diminish membrane permeability .
Isothiazolo Derivatives
7-(3,4-Dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine demonstrates the impact of aryl substitution. The 3,4-dimethoxyphenyl group enhances GAK affinity (IC₅₀ = 0.8 µM) compared to the bromo-substituted parent compound, likely due to π-π stacking interactions with kinase domains .
Spiro-Thiazolo Systems
Spiro-thiazolo[4,5-b]pyridine derivatives (e.g., compound 92) exhibit anticancer activity against MCF-7 and HepG-2 cells (IC₅₀ = 2–5 µM). Their three-dimensional spiro architecture may improve target selectivity compared to planar thiazolo-pyridines .
Biological Activity
6-Bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound features a thiazolo-pyridine structure, which is known for its diverse biological activities. The presence of a bromine atom enhances its lipophilicity and may impact its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[4,3-b]pyridines exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound were tested against various pathogens, showing minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also notable, with reductions surpassing those achieved by standard antibiotics like Ciprofloxacin.
Herbicidal Activity
In herbicidal evaluations, compounds derived from the thiazolo[4,3-b]pyridine scaffold exhibited moderate receptor affinity towards specific plant targets. For example, certain derivatives showed complete control of tested weeds at application rates of 320 g/ha . The efficacy of these compounds was attributed to structural modifications that enhanced their biological activity.
Study 1: Antimicrobial Evaluation
A study focused on the synthesis and evaluation of various thiazolo derivatives found that compound this compound displayed significant antibacterial activity. The study reported MIC values indicating potent activity against multiple bacterial strains and demonstrated synergistic effects when combined with existing antibiotics .
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| This compound | 0.22 | 75 |
| Ciprofloxacin | 0.5 | 60 |
Study 2: Herbicidal Efficacy
Another research effort evaluated the herbicidal potential of various thiazolo derivatives. The study highlighted that modifications to the bromine-substituted thiazolo structure led to increased efficacy against specific weed species . The results indicated that these compounds could serve as potential leads for developing new herbicides.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
- Bromine Substitution : Increases lipophilicity and receptor binding.
- Thiazole Ring : Contributes to antimicrobial properties.
- Pyridine Moiety : Enhances interaction with biological targets.
Q & A
What are the key structural features of 6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine, and how do they influence reactivity?
Basic Question
The compound contains a bromine atom at the 6-position, a thiazolo[4,3-b]pyridine core, and an amine group at the 3-position. The bromine enhances electrophilic substitution reactivity, while the thiazolo-pyridine scaffold provides π-electron density for interactions with biological targets or coordination in metal-catalyzed reactions . The amine group enables hydrogen bonding and derivatization via alkylation or acylation.
How can researchers design a synthesis route for this compound?
Advanced Question
A plausible route involves cyclization of a brominated pyridine precursor with a thioamide group, followed by functionalization. For example, bromination of a thiazolo-pyridine intermediate (e.g., using NBS or Br₂ in DCM) could introduce the 6-bromo substituent. The amine group might be introduced via nucleophilic substitution or reductive amination, similar to methods used for triazolo-pyridines . Optimize reaction conditions (e.g., THF as solvent, triethylamine as base) to minimize side reactions .
What analytical techniques are critical for characterizing this compound?
Basic Question
Use ¹H/¹³C NMR to confirm the aromatic core and bromine substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) resolves the 3D structure, as demonstrated for related triazolo-pyridines . FTIR identifies amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
How can biological activity be systematically assessed for this compound?
Advanced Question
Screen against target enzymes (e.g., kinases) using in vitro assays (IC₅₀ determination) and compare with structurally similar compounds (e.g., bromo-triazolo-pyridines ). Use molecular docking to predict binding modes, leveraging the bromine’s halogen-bonding potential. Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
What precautions are necessary for handling and storing this compound?
Basic Question
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Use gloveboxes for moisture-sensitive reactions, as brominated heterocycles may hydrolyze. Refer to safety data sheets (SDS) for hazard info (e.g., acute toxicity, GHS hazard statements) .
How should researchers address contradictions in reported solubility data for this compound?
Advanced Question
Discrepancies may arise from solvent polarity, temperature, or impurities. Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC-UV to quantify solubility. Compare with structurally analogous compounds (e.g., bromo-imidazo-pyridines ). Use dynamic light scattering (DLS) to detect aggregation, which can falsely indicate insolubility.
What strategies optimize derivatization of the 3-amine group?
Advanced Question
Protect the amine with Boc or Fmoc groups during bromination to prevent side reactions. For acylation, use activated esters (e.g., NHS esters) in DMF with DMAP catalysis. For Suzuki couplings, ensure the bromine is retained by using Pd(PPh₃)₄ and mild bases (K₂CO₃) . Monitor reactions via TLC or LC-MS .
How can computational modeling predict this compound’s reactivity?
Advanced Question
Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thiazolo-pyridine core, identifying reactive sites for electrophilic attack. Molecular dynamics (MD) simulations can model interactions with biological targets, leveraging the bromine’s van der Waals radius and hydrophobic effects .
What challenges arise in achieving high solubility for in vitro assays?
Basic Question
The bromine and aromatic core reduce polarity. Use co-solvents like DMSO (≤1%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility . Pre-dissolve in DMSO and dilute in assay buffer, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity.
How can comparative studies with analogs improve understanding of structure-activity relationships (SAR)?
Advanced Question
Synthesize analogs (e.g., 6-chloro or 6-iodo derivatives) and compare bioactivity. For example, replace bromine with methylthio (as in ) to assess halogen vs. sulfur effects. Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
